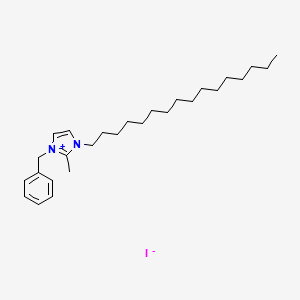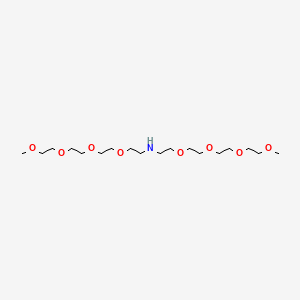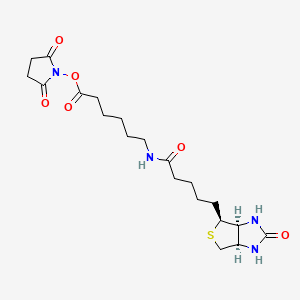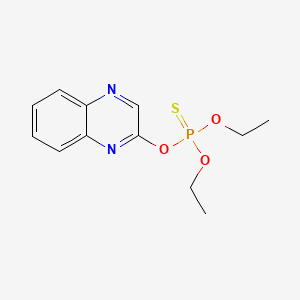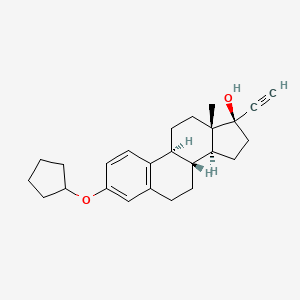
Niclosamida
Descripción general
Descripción
Se utiliza principalmente para el tratamiento de infecciones por Fasciola hepatica, causadas por la duela del hígado . Niclofolan se administra por vía oral y ha demostrado ser eficaz para eliminar los huevos de las heces y normalizar el recuento de eosinófilos, las enzimas hepáticas y los títulos de Fasciola .
Aplicaciones Científicas De Investigación
Niclofolan tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los derivados del bifenilo y sus reacciones.
Biología: Se investiga por sus efectos en las infecciones parasitarias, especialmente las duelas del hígado.
Industria: Se emplea en el desarrollo de medicamentos antihelmínticos y otras aplicaciones farmacéuticas.
Mecanismo De Acción
Niclofolan ejerce sus efectos al dirigirse a las vías metabólicas de las duelas del hígado. Interfiere con los procesos de producción de energía en los parásitos, lo que lleva a su muerte. El compuesto interfiere con la vía de la fosforilación oxidativa, que es esencial para la supervivencia de los parásitos . Esta interrupción da como resultado la eliminación de los parásitos del cuerpo del huésped .
Análisis Bioquímico
Biochemical Properties
Niclofolan interacts with various enzymes and proteins in biochemical reactions. It’s effective against Gyrodactylus sp. under in vitro conditions
Cellular Effects
Niclofolan has significant effects on various types of cells and cellular processes. For instance, it’s effective against fasciola hepatica infected sheep . It shows therapeutic effects against P.iloktsuenesis infected rats
Molecular Mechanism
It’s known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of Niclofolan vary with different dosages. For instance, Niclofolan (2 mg/kg, intramuscular injection) is effective against fasciola hepatica infected sheep . Niclofolan (1 or 2 mg/kg, oral gavage) shows therapeutic effects against P.iloktsuenesis infected rats . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Métodos De Preparación
Niclofolan se sintetiza a través de una serie de reacciones químicas que involucran derivados del bifenilo. La ruta sintética normalmente implica la nitración de compuestos de bifenilo seguida de cloración e hidroxilación para producir el producto final . Los métodos de producción industrial implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Niclofolan experimenta diversas reacciones químicas, incluyendo:
Oxidación: Niclofolan puede oxidarse para formar diferentes derivados nitro e hidroxilo.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: Los átomos de halógeno en niclofolan pueden sustituirse por otros grupos funcionales en condiciones adecuadas.
Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico para la nitración, cloro para la cloración y agentes reductores como el hidrógeno gaseoso para las reacciones de reducción . Los principales productos formados a partir de estas reacciones incluyen diversos derivados del bifenilo con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Niclofolan es único entre los compuestos antihelmínticos debido a su estructura de bifenilo y su modo de acción específico. Compuestos similares incluyen:
Niclosamida: Otro compuesto antihelmíntico utilizado para tratar infecciones por tenias.
Nifuratel: Se utiliza para tratar infecciones por protozoos y tiene un efecto similar en los parásitos.
En comparación con estos compuestos, niclofolan es particularmente eficaz contra las duelas del hígado y tiene un mecanismo de acción distinto que se dirige a la vía de la fosforilación oxidativa .
Propiedades
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-5-1-7(11(17)9(3-5)15(19)20)8-2-6(14)4-10(12(8)18)16(21)22/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULACPAEUUWKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023249 | |
| Record name | Menichlopholan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10331-57-4 | |
| Record name | 5,5′-Dichloro-3,3′-dinitro[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10331-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niclofolan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010331574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menichlopholan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niclofolan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICLOFOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KFT81F6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



